molecular formula C12H11N5O2S B2955418 1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1203405-70-2

1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B2955418
CAS No.: 1203405-70-2
M. Wt: 289.31
InChI Key: PTJNMCAUSDWWPY-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thiophene and an oxadiazole moiety

Scientific Research Applications

1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.

    Attachment of the thiophene ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic reagents: Nitric acid, bromine, chlorine.

Major Products

    Oxidation products: Thiophene sulfoxides or sulfones.

    Reduction products: Amines derived from the oxadiazole ring.

    Substitution products: Nitrated or halogenated pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.

    Oxadiazole derivatives: Compounds like furazolidone and nitrofurazone, which are known for their antimicrobial activities.

    Pyrazole derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.

Uniqueness

1,4-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring with both thiophene and oxadiazole moieties, which imparts a distinct set of biological and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

1,4-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-6-17(2)16-9(7)10(18)13-12-15-14-11(19-12)8-4-3-5-20-8/h3-6H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNMCAUSDWWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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